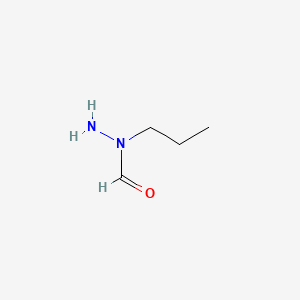
N-n-Propyl-N-formylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-n-Propyl-N-formylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antibacterial Properties
N-n-Propyl-N-formylhydrazine derivatives have shown promise as antibacterial agents, particularly against Acinetobacter baumannii, a significant pathogen responsible for nosocomial infections. Research indicates that these compounds can be utilized in pharmaceutical compositions aimed at treating infections caused by this bacterium. The hydrazide derivatives exhibit properties that inhibit bacterial growth, making them potential candidates for drug development .
Anticancer Research
The compound's structure allows it to function within nitrogen-containing heterocycles, which are integral to many pharmaceuticals. Recent studies have highlighted the role of nitrogen heterocycles in anticancer activity, where this compound could serve as a scaffold for developing new anticancer agents. Its ability to form hydrogen bonds with biological targets enhances its pharmacological potential .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its use as a pesticide. Research has identified hydrazine derivatives that can effectively combat pests in agricultural settings, such as in paddy fields and orchards. These compounds can disrupt the life cycle of various agricultural pests, thus protecting crops from damage .
Toxicological Studies
Carcinogenic Potency
There are concerns regarding the carcinogenic potential of hydrazine compounds, including this compound. Studies have indicated that certain hydrazines can induce tumors in animal models, leading to scrutiny over their safety profiles in both medicinal and agricultural applications . The carcinogenic potency database has cataloged various experiments assessing the long-term effects of hydrazines, providing valuable insights into their risk factors .
Case Studies and Research Findings
Propriétés
Numéro CAS |
77337-54-3 |
|---|---|
Formule moléculaire |
C4H10N2O |
Poids moléculaire |
102.14 g/mol |
Nom IUPAC |
N-amino-N-propylformamide |
InChI |
InChI=1S/C4H10N2O/c1-2-3-6(5)4-7/h4H,2-3,5H2,1H3 |
Clé InChI |
JNTNNUXPPZAEFD-UHFFFAOYSA-N |
SMILES |
CCCN(C=O)N |
SMILES canonique |
CCCN(C=O)N |
Key on ui other cas no. |
77337-54-3 |
Synonymes |
N-n-propyl-N-formylhydrazine NPFH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















